Saenta

affinity chromatography protein purification ENT1

SAENTA is a uniquely conjugatable, high-affinity ENT1 ligand. Its pendant primary amine enables covalent attachment of fluorophores, biotin, or solid supports—essential for affinity chromatography (72-fold enrichment of NBMPR-binding proteins), absolute flow cytometric quantitation of ENT1 sites per cell (r=0.98 vs [3H]NBMPR), and non-radioactive competitive Ki determination. Unlike NBMPR, dipyridamole, or dilazep, SAENTA's 5'-S-aminoethyl thioether and N6-nitrobenzyl group confer distinct binding and functional properties. Choose SAENTA for validated, sensitive ENT1 research tools.

Molecular Formula C₁₉H₂₃N₇O₅S
Molecular Weight 461.5 g/mol
CAS No. 130117-76-9
Cat. No. B017835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaenta
CAS130117-76-9
Synonyms5’-S-(2-Aminoethyl)-N6-[(4-nitrobenzyl)-5’-thioadenosine;  5’-S-(2-Aminoethyl)-N-[(4-nitrophenyl)methyl]-5’-thio-adenosine; 
Molecular FormulaC₁₉H₂₃N₇O₅S
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CSCCN)O)O)[N+](=O)[O-]
InChIInChI=1S/C19H23N7O5S/c20-5-6-32-8-13-15(27)16(28)19(31-13)25-10-24-14-17(22-9-23-18(14)25)21-7-11-1-3-12(4-2-11)26(29)30/h1-4,9-10,13,15-16,19,27-28H,5-8,20H2,(H,21,22,23)/t13-,15-,16-,19-/m1/s1
InChIKeyOAFPVFZXWPVEBS-NVQRDWNXSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAENTA (CAS 130117-76-9): Equilibrative Nucleoside Transporter (ENT) Probe and Affinity Ligand for Biomedical Research and Drug Development


SAENTA (5′-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5′-thioadenosine) is a synthetic adenosine analog that functions as a high-affinity ligand for the equilibrative nucleoside transporter (ENT), specifically binding to polypeptides associated with the NBMPR-sensitive es nucleoside transport system [1]. It serves as a critical research tool for investigating nucleoside transport mechanisms, purifying ENT proteins via affinity chromatography, and developing fluorescent or radiolabeled probes for quantifying ENT1 expression in cancer cells [2].

Why SAENTA (CAS 130117-76-9) Cannot Be Replaced by Other Nucleoside Transport Inhibitors in Critical Research Applications


SAENTA is not a generic nucleoside transport inhibitor; its structural features—specifically the 5'-S-aminoethyl thioether linkage and N6-nitrobenzyl group—confer distinct binding and functional properties that are not recapitulated by other ENT ligands such as NBMPR, dipyridamole, or dilazep [1]. Unlike NBMPR, which acts solely as a competitive inhibitor, SAENTA's pendant primary amine enables covalent conjugation to fluorophores, biotin, or solid supports, yielding functional probes (e.g., SAENTA-fluorescein, SAENTA-Affi-Gel) essential for flow cytometric quantitation and affinity purification of ENT proteins [2]. Substituting SAENTA with a non-conjugatable analog would forfeit these critical research applications, as demonstrated by the 6-fold affinity improvement achieved through optimized SAENTA-fluorophore linkage chemistry [3].

Quantitative Differentiation of SAENTA (CAS 130117-76-9) from Comparator ENT Ligands: Head-to-Head and Cross-Study Evidence


SAENTA-Affi-Gel 10 Affinity Matrix Achieves 72-Fold Enrichment of ENT Polypeptides in a Single Chromatographic Step

SAENTA, when coupled to Affi-Gel 10 agarose beads, enables a 72-fold enrichment of NBMPR-binding polypeptides from solubilized pig erythrocyte membranes in a single chromatographic passage [1]. This purification efficiency is a direct consequence of SAENTA's retained high affinity for the ENT complex and its unique 5'-S-aminoethyl linker, which permits covalent immobilization while preserving binding activity—a capability not shared by non-conjugatable inhibitors like NBMPR or dipyridamole.

affinity chromatography protein purification ENT1

SAENTA-x8-Fluorescein Exhibits 6-Fold Higher Affinity (Kd 0.9 nM) and 86% Greater Fluorescence Output Versus Prototype SAENTA-x2-Fluorescein

Optimization of the linker length between SAENTA and fluorescein from 2 atoms to 8 atoms yields 5-(SAENTA-x8)-fluorescein, which demonstrates a sixfold increase in binding affinity (Kd = 0.9 ± 0.1 nM) and an 86% increase in cell-associated fluorescence output compared to the prototype 5-(SAENTA-x2)-fluorescein [1]. This improvement directly translates to enhanced sensitivity and signal-to-noise ratio in flow cytometric quantitation of ENT1 sites on leukemic cells.

flow cytometry ENT1 quantitation fluorescent probe

SAENTA-fluorescein Binding Correlates with [3H]NBMPR Binding (r = 0.98), Enabling Absolute Quantitation of ENT1 Sites per Cell

The fluorescence signal from 5-(SAENTA-x8)-fluorescein specifically bound to leukemic myeloblasts shows a high correlation (r = 0.98) with the number of es nucleoside transporter sites assayed concurrently by [3H]NBMPR equilibrium binding analysis [1]. This validation establishes SAENTA-fluorescein as a quantitative flow cytometric reagent capable of determining absolute ENT1 site numbers per cell.

flow cytometry ENT1 expression leukemia

SAENTA-chi-2-fluorescein Inhibits Nucleoside Influx with IC50 = 40 nM and Binds to ENT1 with Kd = 6 nM

SAENTA-chi-2-fluorescein inhibits nucleoside influx into cultured leukemic cells with an IC50 of 40 nM and binds to the equilibrative inhibitor-sensitive nucleoside transporter with a dissociation constant (Kd) of 6 nM, as determined by flow cytometric equilibrium binding analysis [1]. This high-affinity binding and functional inhibition establish SAENTA-based fluorescent conjugates as potent and specific tools for ENT1 functional studies.

ENT1 inhibition nucleoside transport flow cytometry

SAENTA-x8-Fluorescein Binding Correlates with Cytarabine Cytotoxicity (r = 0.92–0.99), Supporting Predictive Diagnostic Applications

In NBMPR-treated leukemia cells where es sites were fractionally blocked to simulate patient variation, the intensity of 5-(SAENTA-x8)-fluorescein fluorescence correlated closely with cytarabine (araC) cytotoxicity (r = 0.92 to 0.99) [1]. Across cultured leukemia cells and fresh leukemic blasts from acute leukemia patients, araC cytotoxicity correlated with 5-(SAENTA-x8)-fluorescein Bmax values (r = 0.95) [1].

cytarabine leukemia predictive biomarker

SAENTA-x8-Fluorescein Displacement Assay Enables High-Throughput Ki Determination for ENT1 Ligands

SAENTA-x8-fluorescein serves as a competitive fluorescent ligand in flow cytometric displacement assays, enabling rapid Ki determination for novel ENT1 inhibitors. In a study of halogenated NBMPR analogs, compound 16 displaced SAENTA-x8-fluorescein with Ki = 3.88 nM, while NBMPR exhibited Ki = 0.70 nM and dipyridamole Ki = 8.79 nM in the same assay format [1]. This assay platform leverages SAENTA's conjugatable amine for fluorophore attachment, creating a universal displacement probe for ENT1 ligand screening.

ENT1 binding assay high-throughput screening drug discovery

Optimized Research and Industrial Applications for SAENTA (CAS 130117-76-9) Based on Quantitative Performance Evidence


Affinity Purification of ENT1 and Associated Polypeptides from Membrane Preparations

SAENTA, when immobilized on agarose beads (e.g., Affi-Gel 10), serves as an affinity matrix capable of achieving a 72-fold enrichment of NBMPR-binding polypeptides in a single chromatographic step [1]. This application is essential for laboratories studying ENT1 structure, function, and interacting protein partners. The retained 58-60 kDa polypeptides can be eluted with competitive ligands (NBAdo or NBMPR) or denaturing conditions (1% SDS), providing a purified ENT1 preparation for downstream biochemical and biophysical characterization [1].

Flow Cytometric Quantitation of ENT1 Expression in Leukemia and Cancer Cells for Prognostic Assessment

SAENTA-x8-fluorescein enables absolute quantitation of ENT1 sites per cell via flow cytometry, with a validated correlation (r = 0.98) to [3H]NBMPR binding and a strong correlation (r = 0.92–0.99) with cytarabine cytotoxicity [2][3]. This application supports clinical research aimed at predicting patient response to nucleoside analog chemotherapies (e.g., gemcitabine, cytarabine) based on tumor ENT1 expression levels [2][3]. The 6-fold higher affinity and 86% increased fluorescence output of SAENTA-x8-fluorescein over SAENTA-x2-fluorescein [2] ensure sensitive and reproducible measurements in patient samples.

High-Throughput Screening of ENT1 Inhibitors for Anticancer, Antiviral, and Cardioprotective Drug Discovery

SAENTA-x8-fluorescein serves as a competitive fluorescent ligand in flow cytometric displacement assays, enabling rapid, non-radioactive Ki determination for novel ENT1-targeted compounds [4]. This assay format has been used to characterize halogenated NBMPR analogs, revealing Ki values ranging from 3.88 nM to >300 nM [4], and is directly applicable to screening libraries of potential ENT1 inhibitors for therapeutic development in oncology, virology, and cardioprotection.

Functional Inhibition Studies of Nucleoside Transport in Cellular Pharmacology

SAENTA-based conjugates (e.g., SAENTA-chi-2-fluorescein) inhibit nucleoside influx into cultured cells with an IC50 of 40 nM and bind to ENT1 with Kd = 6 nM [5]. These parameters allow researchers to selectively block es-mediated nucleoside transport in cellular assays, facilitating studies of alternative transport pathways, nucleoside analog uptake mechanisms, and transporter pharmacology. The conjugatable nature of SAENTA also supports the creation of customized probes (e.g., radiolabeled [6], biotinylated) for specialized applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Saenta

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.